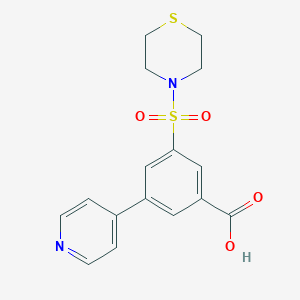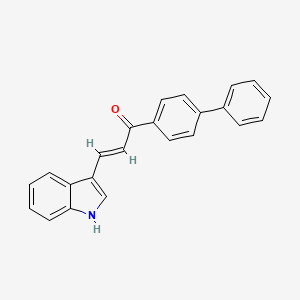![molecular formula C19H26N2O2 B5264351 1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane](/img/structure/B5264351.png)
1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[321]octane is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a nitrophenyl group and a bicyclo[32
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a nitrophenyl derivative with a bicyclic amine under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters and the use of efficient catalysts are crucial for the economic viability of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group and bicyclic structure allow it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
1,3,3-trimethyl-6-hydroxyspiro(2H-1-benzopyran-2,2’-indoline): Contains a spiro structure instead of the bicyclic framework, leading to distinct reactivity and applications.
Uniqueness
1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane is unique due to its combination of a nitrophenyl group and a bicyclic structure. This combination imparts specific chemical reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-18(2)11-16-12-19(3,13-18)14-20(16)10-6-8-15-7-4-5-9-17(15)21(22)23/h4-9,16H,10-14H2,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUCSMJFMXGUQG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC=CC3=CC=CC=C3[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2CC(C1)(CN2C/C=C/C3=CC=CC=C3[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5264268.png)
![2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoacetamide](/img/structure/B5264277.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5264282.png)
![4-benzyl-5-{1-[(4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5264287.png)
phosphonium chloride](/img/structure/B5264293.png)


![5-[(isopropylamino)sulfonyl]-2'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5264308.png)
![2-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5264315.png)
![N-(2-phenylethyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5264322.png)
![1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride](/img/structure/B5264343.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5264345.png)


